molecular formula C10H9BrN2O B13900079 7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one

7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one

Cat. No.: B13900079
M. Wt: 253.09 g/mol
InChI Key: CVIWZIRCBPMPQY-UHFFFAOYSA-N
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Description

7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of a naphthyridine core with a bromine atom at the 7th position and an ethyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound, can be employed. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to achieve reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Mechanism of Action

The mechanism of action of 7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C10H9BrN2O/c1-2-6-3-7-5-12-9(11)4-8(7)13-10(6)14/h3-5H,2H2,1H3,(H,13,14)

InChI Key

CVIWZIRCBPMPQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CN=C(C=C2NC1=O)Br

Origin of Product

United States

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